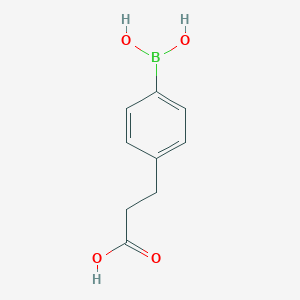
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. MIPA is a versatile molecule that can be synthesized using different methods and has unique biochemical and physiological effects that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is not fully understood, but studies have shown that it inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound also forms stable complexes with metal ions, which can affect their biological activity. In plants, this compound stimulates the activity of antioxidant enzymes and reduces oxidative stress, which can contribute to its growth-enhancing effects.
Biochemical and Physiological Effects:
This compound has unique biochemical and physiological effects that make it an attractive candidate for further investigation. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. This compound has also been shown to enhance plant growth and increase crop yield by stimulating the activity of antioxidant enzymes and reducing oxidative stress.
実験室実験の利点と制限
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has several advantages for use in lab experiments, including its versatility in synthesis methods and unique biochemical and physiological effects. However, this compound also has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for research on (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, including its potential applications in medicine, agriculture, and materials science. In medicine, further investigation into this compound's anti-inflammatory and anti-cancer properties could lead to the development of new drugs. In agriculture, research on this compound's growth-enhancing effects could lead to the development of new plant growth regulators and pesticides. In materials science, this compound's ability to form stable complexes with metal ions could lead to the development of new materials and catalysts. Further investigation into this compound's mechanism of action and potential toxicity is also needed.
合成法
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can be synthesized using various methods, including the condensation reaction of 3-acetyl-1-methylimidazolium iodide with propargylamine, which yields this compound as a white solid. Another method involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate, resulting in this compound as a colorless liquid.
科学的研究の応用
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine has shown promising results in scientific research for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by blocking the NF-κB pathway. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, this compound has been studied for its ability to enhance plant growth and increase crop yield. Studies have shown that this compound can stimulate plant growth by increasing the activity of antioxidant enzymes and reducing oxidative stress. This compound has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of harmful bacteria and fungi.
特性
IUPAC Name |
(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBCECOZUUNGW-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
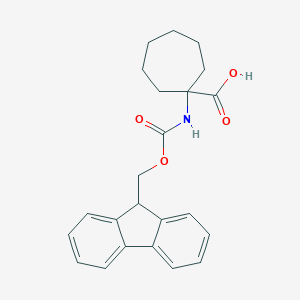
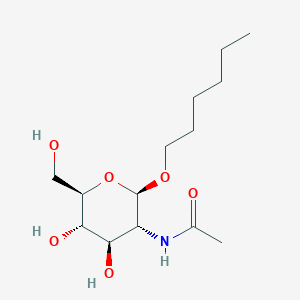

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

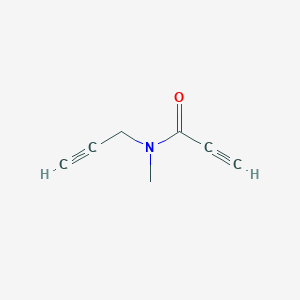

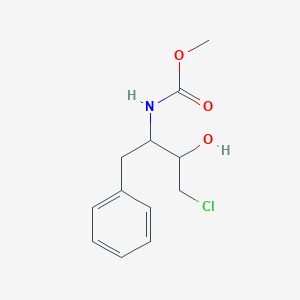

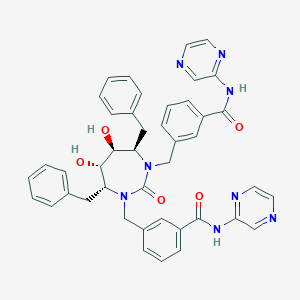


![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)
